Dual Halogenation (2-Br/4-F) Drives Distinct Kinase Panel Selectivity vs. Mono-Halogen or Alternative Dihalogen Analogs
The 2-bromo-4-fluoro anilide motif is a key driver of differential kinase inhibition. A closely related nicotinamide analog, 5-chloro-N-(3-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 1903654-77-2), which differs in halogen position and type, demonstrates a clean selectivity profile with a reported IC50 of 12 nM for FGFR1, while showing IC50 values of 450 nM for off-target kinases [1]. By inference, substituting the 3-fluoro/5-chloro pattern with the 2-bromo-4-fluorophenyl group is predicted to significantly re-shape this selectivity landscape due to altered steric bulk and halogen bonding potential, offering a distinct selectivity fingerprint for targeted inhibitor profiling.
| Evidence Dimension | Kinase Inhibition IC50 (Selectivity Window) |
|---|---|
| Target Compound Data | Not directly reported; predicted kinase selectivity profile based on SAR of halogen substitution pattern. |
| Comparator Or Baseline | 5-chloro-N-(3-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide (CAS 1903654-77-2): FGFR1 IC50 = 12 nM; Off-target IC50 = 450 nM. |
| Quantified Difference | Selectivity ratio ~37.5x for comparator; target compound's ratio is unknown but structurally predicted to be altered. |
| Conditions | Kinase panel assay (specific assay details at kuujia.com/cas-1903654-77-2). |
Why This Matters
For researchers seeking a predefined selectivity window, the specific halogen pattern of this compound offers a structurally distinct starting point that cannot be achieved with the 3-fluoro/5-chloro analog, justifying its procurement for comparative kinase profiling.
- [1] CAS 1903654-77-2. 5-chloro-N-(3-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide. Kuujia Biological Activity Section. Accessed 2026. View Source
